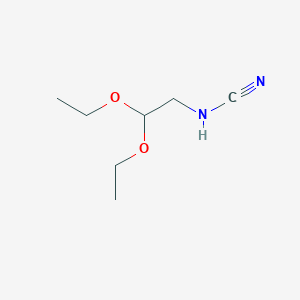

2,2-Diethoxyethylcyanamide

説明

Cyanamide (CH₂N₂), a simple organic compound containing a cyano group (–CN) and an amine (–NH₂), is known for its role as an aldehyde dehydrogenase 2 (ALDH2) inhibitor . However, structural analogs like cyanamide and related derivatives (e.g., 2-Cyano-2-cyclohexylideneacetamide) offer insights into functional group behavior and bioactivity.

特性

分子式 |

C7H14N2O2 |

|---|---|

分子量 |

158.20 g/mol |

IUPAC名 |

2,2-diethoxyethylcyanamide |

InChI |

InChI=1S/C7H14N2O2/c1-3-10-7(11-4-2)5-9-6-8/h7,9H,3-5H2,1-2H3 |

InChIキー |

GKVMRGBSFNZSEZ-UHFFFAOYSA-N |

正規SMILES |

CCOC(CNC#N)OCC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Related Compounds

The following compounds share functional or structural motifs with cyanamide, enabling comparative analysis:

Cyanamide (CH₂N₂)

- Structure : Linear molecule with –CN and –NH₂ groups.

- Biological Activity: Inhibits ALDH2, disrupting ethanol metabolism and redox balance. In myocardial ischemia-reperfusion (IR) injury models, cyanamide partially reverses cardioprotective effects of anti-alcohol drugs, reducing infarct size from 35.59% to 46.83% when co-administered .

- Mechanistic Insight : Effects are independent of endoplasmic reticulum stress markers (Grp78, Chop) and apoptosis-related Caspase12 .

2-Cyano-2-cyclohexylideneacetamide (C₉H₁₀N₂O)

- Structure: Cyclohexylidene ring fused with a cyanoacetamide group.

- Key Differences: Bulkier structure increases steric hindrance, likely reducing enzyme-binding efficiency compared to cyanamide.

Ethanol, 2-diethylamino-, hydrochloride (C₆H₁₅NO·HCl)

- Structure: Ethanol derivative with diethylamino and hydrochloride groups.

- Functional Contrast: Lacks a cyano group but shares amine functionality. Primarily used in mixtures with glycols or glycerin, indicating applications in solvents or pharmaceuticals .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Divergence

- Cyanamide vs. 2-Cyano-2-cyclohexylideneacetamide: Cyanamide’s small size enables efficient ALDH2 binding, whereas the cyclohexylidene group in the latter may limit membrane permeability or target engagement .

- Cyanamide vs. Ethanol Derivatives: Ethanol derivatives lack the –CN group critical for ALDH2 inhibition but exhibit broader solvent applications due to amine and hydroxyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。